2-Methoxyethyl carbamate 2-Methoxyethyl carbamate
Brand Name: Vulcanchem
CAS No.: 1616-88-2
VCID: VC21199292
InChI: InChI=1S/C4H9NO3/c1-7-2-3-8-4(5)6/h2-3H2,1H3,(H2,5,6)
SMILES: COCCOC(=O)N
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol

2-Methoxyethyl carbamate

CAS No.: 1616-88-2

Cat. No.: VC21199292

Molecular Formula: C4H9NO3

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyethyl carbamate - 1616-88-2

Specification

CAS No. 1616-88-2
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
IUPAC Name 2-methoxyethyl carbamate
Standard InChI InChI=1S/C4H9NO3/c1-7-2-3-8-4(5)6/h2-3H2,1H3,(H2,5,6)
Standard InChI Key QAQJKDRAJZWQCM-UHFFFAOYSA-N
SMILES COCCOC(=O)N
Canonical SMILES COCCOC(=O)N

Introduction

Physical and Chemical Properties

Structure and Identification

2-Methoxyethyl carbamate is an organic compound with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol. Its structure consists of a carbamate group linked to a 2-methoxyethyl moiety. The compound can be identified through various spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Table 1: Identification Parameters of 2-Methoxyethyl Carbamate

ParameterValue
CAS Number1616-88-2
Molecular FormulaC₄H₉NO₃
Molecular Weight119.12 g/mol
IUPAC Name2-methoxyethyl carbamate
SMILESCOCCOC(=O)N
InChIInChI=1S/C4H9NO3/c1-7-2-3-8-4(5)6/h2-3H2,1H3,(H2,5,6)
InChIKeyQAQJKDRAJZWQCM-UHFFFAOYSA-N
Adductm/zPredicted CCS (Ų)
[M+H]⁺120.06552122.1
[M+Na]⁺142.04746130.7
[M+NH₄]⁺137.09206129.0
[M+K]⁺158.02140127.2
[M-H]⁻118.05096120.8
[M+Na-2H]⁻140.03291125.0
[M]⁺119.05769122.5
[M]⁻119.05879122.5

The collision cross-section (CCS) data provides valuable information for analytical identification of the compound using ion mobility spectrometry coupled with mass spectrometry .

Synthesis Methods

The synthesis of 2-methoxyethyl carbamate can be achieved through various approaches, from traditional methods to more recent methodological advances that emphasize efficiency and sustainability.

Traditional Synthesis

The traditional synthesis of 2-methoxyethyl carbamate involves the reaction of 2-methoxyethanol with carbamoyl chloride. This reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions, including temperature and solvent selection, are carefully controlled to ensure optimal yield and purity of the desired product.

The general reaction can be represented as:

2-methoxyethanol + carbamoyl chloride → 2-methoxyethyl carbamate + HCl

In this reaction, the base (triethylamine) neutralizes the hydrogen chloride (HCl) produced as a byproduct.

Modern Synthetic Approaches

Recent advances in carbamate synthesis have introduced more efficient and environmentally friendly methods. One notable approach involves the use of carbon dioxide as a reactant in a three-component coupling reaction with amines and alkyl halides .

Jung et al. described a mild and efficient preparation of alkyl carbamates on solid supports. Amines and anilines were coupled with Merrifield's resin through a CO₂ linker in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) . This method offers advantages in terms of purification and is suitable for generating large combinatorial libraries for rapid screening of bioactive molecules.

Another innovative approach involves the synthesis of carbamates through a three-component coupling of primary amines, CO₂, and an alkyl halide in the presence of cesium carbonate and TBAI in anhydrous N,N-dimethylformamide (DMF) . This method is particularly advantageous as it minimizes overalkylation and offers shortened synthetic sequences.

Chemical Reactions

2-Methoxyethyl carbamate undergoes various chemical reactions that demonstrate its versatility as a chemical intermediate. These reactions are facilitated by different reagents and conditions, making the compound valuable in organic synthesis.

Oxidation Reactions

Oxidation reactions convert 2-methoxyethyl carbamate into oxidized carbamate derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions can be used to introduce additional functional groups or modify the existing structure to create more complex molecules.

Reduction Reactions

Reduction reactions can convert 2-methoxyethyl carbamate into simpler carbamate compounds. Reducing agents such as lithium aluminum hydride are commonly employed in these transformations. The reduction of carbamates can lead to the formation of amines, which are important building blocks in organic synthesis.

Substitution Reactions

Substitution reactions involve the replacement of the methoxyethyl group with other functional groups. Nucleophiles like amines and alcohols are commonly used in these reactions. These substitution reactions allow for the diversification of the carbamate structure, enabling the creation of a wide range of carbamate derivatives with tailored properties.

Deprotection Reactions

Carbamates, including 2-methoxyethyl carbamate, are often used as protecting groups for amines in organic synthesis. A recent study by Scattolin et al. (2022) demonstrated a nucleophilic deprotection method for carbamates mediated by 2-mercaptoethanol in the presence of potassium phosphate tribasic in N,N-dimethylacetamide at 75°C . This protocol provides an alternative to traditional hydrogenolysis or Lewis acid-mediated deprotection conditions, especially for substrates containing functionalities sensitive to these conventional methods.

Applications

The versatile chemical properties of 2-methoxyethyl carbamate make it valuable in numerous applications across different fields.

Organic Synthesis

In organic synthesis, 2-methoxyethyl carbamate serves as a valuable intermediate in the production of other chemical compounds. Its ability to undergo various reactions makes it useful for constructing complex molecules with specific functional groups. Additionally, carbamates function as protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

Polymer Production

In the industrial sector, 2-methoxyethyl carbamate is employed in the production of polymers, coatings, and adhesives. Its chemical properties allow it to enhance the performance characteristics of these materials, such as durability and adhesion strength, making it a crucial component in various manufacturing processes.

Biological Research

In biological research, 2-methoxyethyl carbamate is utilized to study enzyme mechanisms. It can act as a substrate or inhibitor in biochemical assays, helping researchers understand enzyme kinetics and interactions. This application is particularly relevant in pharmacology and toxicology studies where enzyme inhibition plays a critical role.

Biological Activity

The biological activity of 2-methoxyethyl carbamate and related carbamate compounds has been the subject of increasing research interest due to their potential therapeutic applications.

Enzyme Interactions

2-Methoxyethyl carbamate interacts with various enzymes, which may influence metabolic pathways. This interaction can lead to the inhibition or modulation of enzyme activity, making carbamates valuable tools for studying biological processes and developing therapeutic agents.

Comparative Analysis with Similar Compounds

To better understand the properties and potential applications of 2-methoxyethyl carbamate, it is valuable to compare it with similar carbamate compounds.

Functional Derivatives

Various functional derivatives of 2-methoxyethyl carbamate have been synthesized and studied for specific applications. For instance, methyl N-[2-(3-fluorophenyl)-2-methoxyethyl]carbamate (CAS No. 1797182-97-8) is a synthetic organic compound belonging to the carbamate class with potential applications in medicinal chemistry.

Another example is 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate (CAS No. 1620482-42-9), which is a carbamate compound with potential applications in medicinal chemistry and organic synthesis.

Table 4: Comparison of 2-Methoxyethyl Carbamate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Features
2-Methoxyethyl carbamate1616-88-2C₄H₉NO₃119.12Basic carbamate structure with methoxyethyl group
Methyl N-[2-(3-fluorophenyl)-2-methoxyethyl]carbamate1797182-97-8C₁₁H₁₄FNO₃227.24Contains fluorophenyl group, increased lipophilicity
2-Methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate1620482-42-9C₁₁H₁₃IN₂O₄364.14Contains iodophenyl group, potential for further functionalization
Tert-butyl N-(2-methoxyethyl)carbamate30751-70-3C₈H₁₇NO₃175.23Contains tert-butyl group for enhanced stability

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